Product packaging for 1-Nitroso-L-tryptophan(Cat. No.:CAS No. 68807-89-6)

1-Nitroso-L-tryptophan

Cat. No.: B12690894
CAS No.: 68807-89-6
M. Wt: 233.22 g/mol
InChI Key: WBQJTPDOGLYTBE-VIFPVBQESA-N
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Description

1-Nitroso-L-tryptophan (CAS 68807-89-6) is a high-value analytical standard crucial for pharmaceutical research and development. This compound is primarily used for analytical method development and validation, as well as in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production . It serves as a key reference standard in the study of protein modifications, as tryptophan residues in proteins are susceptible to reaction with various reactive nitrogen species, such as peroxynitrite, leading to nitrosation or nitration . Researchers utilize this compound to understand these biochemical pathways, given that its derivatives can be measured as biomarkers of protein nitration . The compound has a molecular formula of C11H11N3O3 and a molecular weight of 233.22 g/mol . Under physiological conditions, the 1-nitroso derivative is known to decompose, which is a critical consideration for handling and stability during experiments . This product is supplied with comprehensive characterization data compliant with regulatory guidelines . It is intended for laboratory research purposes only and is strictly not approved for diagnostic, therapeutic, or human use. For long-term storage, it is recommended to keep the product refrigerated at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O3 B12690894 1-Nitroso-L-tryptophan CAS No. 68807-89-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68807-89-6

Molecular Formula

C11H11N3O3

Molecular Weight

233.22 g/mol

IUPAC Name

(2S)-2-amino-3-(1-nitrosoindol-3-yl)propanoic acid

InChI

InChI=1S/C11H11N3O3/c12-9(11(15)16)5-7-6-14(13-17)10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,15,16)/t9-/m0/s1

InChI Key

WBQJTPDOGLYTBE-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2N=O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)N

Origin of Product

United States

Mechanistic Investigations of 1 Nitroso L Tryptophan Formation and Chemical Synthesis

Chemical Nitrosation Mechanisms of L-Tryptophan and its Derivatives

The chemical synthesis of 1-nitroso-L-tryptophan involves the direct nitrosation of the indole (B1671886) nitrogen of L-tryptophan. This reaction is influenced by a variety of factors, including the nature of the nitrosating agent, the acidity of the environment, and the presence of other chemical species.

Role of Nitrosating Agents in In Vitro Formation

Several reactive nitrogen species (RNS) can act as nitrosating agents in the formation of this compound and its derivatives in vitro. These include peroxynitrite, nitroxyl (B88944) donors, and nitric oxide donors.

Peroxynitrite (ONOO⁻): Peroxynitrite is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (B77818) anion (O₂⁻•). nih.gov Its reaction with N-blocked tryptophan derivatives, such as N-acetyl-L-tryptophan, at physiological pH leads to both oxidation and nitrosation, resulting in the formation of substituted 1-nitrosoindoles. nih.gov However, peroxynitrite-induced nitrosation appears to be specific to N-blocked L-tryptophan derivatives and is not observed with free L-tryptophan. nih.gov The reaction of peroxynitrite with N-acetyl-L-tryptophan can yield several products, including 1-nitroso-N-acetyl-L-tryptophan. nih.gov

Nitroxyl (HNO) Donors: Nitroxyl, the one-electron reduction product of nitric oxide, has been shown to be an effective nitrosating agent for indoles. researchgate.netacs.org Angeli's salt (Na₂N₂O₃), a classical nitroxyl donor, reacts with tryptophan derivatives like N-acetyl-L-tryptophan in the presence of oxygen at physiological pH to primarily form N-nitrosoindoles, with minimal oxidation or nitration products. researchgate.netacs.org The proposed mechanism involves the electrophilic attack of HNO on the indole nitrogen. researchgate.netacs.orgnih.gov

Nitric Oxide (NO) Donors: Nitric oxide donors, such as spermine (B22157) NONOate, can also lead to the formation of the nitroso derivative of N-acetyl-L-tryptophan. nih.gov In contrast to systems that generate nitro derivatives, these donors specifically promote nitrosation. nih.gov

Reaction Kinetics and Rate-Limiting Steps of N-Acetyl-1-Nitroso-L-tryptophan Formation and Denitrosation

The kinetics of both the formation and breakdown (denitrosation) of N-acetyl-1-nitroso-L-tryptophan have been studied under various acidic conditions. rsc.org

At high acidities (greater than 0.1 M H⁺), the rate constants for both nitrosation and denitrosation show a linear increase with acid concentration. rsc.org In this range, the rate-limiting step for nitrosation is proposed to be the proton transfer from the protonated N-nitroso intermediate to the surrounding medium. rsc.org Conversely, for denitrosation, the rate-limiting step is the protonation of the nitrosamine (B1359907). rsc.org

In the pH range of 1 to 4, the rates of both reactions become independent of the acidity. rsc.org A proposed mechanism in this region involves an initial nitrosation at the C-3 position of the indole ring, followed by a rate-limiting internal migration of the nitroso group from the carbon to the indole nitrogen. rsc.org This mechanism also explains the observed acid and nucleophilic catalysis of denitrosation at even lower acidities (pH 4–7). rsc.org An equilibrium constant of 850 l mol⁻¹ has been determined for the formation of N-acetyl-N¹-nitrosotryptophan. rsc.org

Proposed Electrophilic Attack Pathways on the Indole Nitrogen

The formation of the N-nitroso bond in tryptophan and its derivatives is generally understood to proceed via an electrophilic attack on the indole nitrogen. The indole ring is an electron-rich system, making the nitrogen atom a nucleophilic target.

The preferred site for electrophilic substitution on the indole ring is typically the C-3 position, as the resulting cation is more stable. bhu.ac.in However, for N-nitrosation, the direct attack occurs on the indole nitrogen. This is particularly evident in reactions involving nitroxyl (HNO) donors, where the proposed mechanism explicitly involves the electrophilic attack of HNO on the indole nitrogen. researchgate.netacs.orgnih.gov This is followed by a reaction of the resulting hydroxylamine (B1172632) intermediate with oxygen to form the N-nitroso product. researchgate.netacs.orgnih.gov

Influence of Acidity and Other Environmental Factors on Nitrosation Yield

The efficiency of tryptophan nitrosation is significantly influenced by the acidity of the reaction medium and the presence of other substances.

Acidity (pH): Acidic conditions generally favor the N-nitrosation of tryptophan. researchgate.netresearchgate.net At low pH, sodium nitrite (B80452) is converted to nitrous acid (HNO₂), which can then form the potent nitrosating agent, the nitrosonium ion (NO⁺). researchgate.net The maximal rate of N-nitrosation has been observed to be significantly higher at pH 2.5 compared to pH 5. researchgate.net However, the reaction can still proceed, albeit more slowly, at higher pH values, up to pH 6.5. researchgate.netnih.gov

Iron: The presence of iron can dramatically increase the formation of N-nitroso-tryptophan, even at neutral pH levels found in the intestine. researchgate.netnih.gov

Antioxidants: The impact of antioxidants on N-nitrosation is varied and depends on factors like the presence of iron. researchgate.netnih.gov Some antioxidants can inhibit the reaction, while others may have a limited or different effect. researchgate.netnih.gov For instance, ascorbic acid was found to be unable to inhibit NO-AcTrp formation at pH 2.5, but it did slow down N-nitrosation at pH 5, although this effect was transient. acs.org

Interactive Data Table: Factors Influencing Tryptophan Nitrosation

FactorEffect on Nitrosation YieldpH Range of ObservationReference(s)
Low pH Increased yield2.0 - 5.0 researchgate.netresearchgate.net
High pH Decreased yield5.5 and higher researchgate.netnih.gov
Iron Increased yieldNeutral pH researchgate.netnih.gov
Ascorbic Acid Transient inhibitionpH 5.0 acs.org

Biosynthetic Pathways and Biological Context of Tryptophan Nitrosation

While much of the research has focused on chemical synthesis, the formation of this compound can also occur within biological systems, particularly under conditions of cellular stress.

Formation in Response to Oxidative/Nitrosative Stress

Oxidative and nitrosative stress, characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), can create an environment conducive to the nitrosation of biomolecules, including tryptophan. researchgate.netmdpi.com Tryptophan is a known target of oxidative stress. nih.gov The generation of nitroxyl (HNO) in vivo can lead to the formation of N-nitroso products. researchgate.netnih.gov This suggests that under physiological or pathological conditions where there is an increase in RNS, such as inflammation, the endogenous formation of this compound and related compounds is a plausible event. researchgate.net

Relation to Cytochrome P450-Catalyzed Tryptophan Modifications (e.g., Nitration)

While the formation of this compound involves the addition of a nitroso group (-NO) to the indole nitrogen, other enzymatic modifications of the L-tryptophan molecule, such as nitration (-NO2 group addition), are also of significant scientific interest. A key enzyme family involved in such modifications is the Cytochrome P450 (CYP450) superfamily. biomedres.usbiomedres.us These heme-dependent enzymes are typically known for acting as mono-oxygenases, but some can perform other reactions, including nitration. biomedres.us

A notable example is the enzyme TxtE, a unique cytochrome P450 found in plant-pathogenic Streptomyces species. monash.edunih.gov TxtE catalyzes the regioselective nitration of L-tryptophan at the C4 position of the indole ring to produce L-4-nitrotryptophan. biomedres.usmonash.edu This reaction is a critical step in the biosynthesis of the phytotoxin thaxtomin A, for which the nitro group is essential for its phytotoxicity. biomedres.usbiomedres.us The TxtE-catalyzed mechanism utilizes nitric oxide (NO) and dioxygen (O2) as co-substrates. monash.edunih.gov

The proposed catalytic cycle involves the binding of L-tryptophan to the TxtE active site, which triggers the conversion of the heme iron from a low to a high spin state. biomedres.us The enzyme then generates highly reactive nitrogen species, such as the NO2• radical, through a ferric peroxynitrite complex. biomedres.usbiomedres.us Quantum calculation studies support a direct radical attack of the NO2• on the C4 position of the L-tryptophan indole ring. biomedres.us Although researchers investigated the potential role of a nearby tyrosine residue (Tyr89) as an intermediate in transferring the nitro radical, experimental data from a mutated enzyme (Y89F) concluded that Tyr89 is not directly involved, supporting a direct nitration mechanism. biomedres.usbiomedres.us This enzymatic nitration pathway highlights a distinct but related modification of the tryptophan indole ring compared to N-nitrosation.

Context of N-Nitrosation in Gastrointestinal Models

The formation of N-nitroso compounds in the gastrointestinal tract is a subject of extensive research, and L-tryptophan has been identified as a significant precursor. In simulated in-vitro conditions of the digestive tract, tryptophan is often the primary amino acid with a secondary amino group to show significant N-nitrosation. nih.govresearchgate.net The formation of this compound occurs through the reaction of L-tryptophan with a nitrosating agent, typically derived from nitrite (NO₂⁻). ontosight.aiontosight.ai

The mechanisms and kinetics of this reaction are heavily influenced by the physicochemical environment. Key factors include:

pH: N-nitrosation is strongly promoted by acidic conditions. researchgate.net At low pH, such as in the stomach, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂), which can then form potent nitrosating species like the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). researchgate.net The rate of N-nitrosation of tryptophan is significantly higher at pH 2.5 than at pH 5. researchgate.net

Nitrite Concentration: The amount of available nitrite directly impacts the extent of nitrosation. nih.govresearchgate.net

Catalysts: The presence of certain metal ions, particularly iron, can dramatically increase the formation of N-nitroso-tryptophan, even at the neutral pH levels found in the intestine. nih.govresearchgate.net

Studies using simulated gastrointestinal models have demonstrated that significant quantities of N-nitroso-tryptophan can be formed under these conditions. nih.gov The reaction can be modulated by the presence of other dietary components, such as antioxidants, which can have varying impacts on the extent of N-nitrosation depending on other factors like the iron level. nih.govresearchgate.net The specific N-nitrosation of the indole nitrogen of tryptophan derivatives is facilitated when the N-terminal amino group is blocked, as is the case in peptides. rsc.org

Data Tables

Table 1: Products of N-acetyl-L-tryptophan Modification by Reactive Nitrogen Species

Reactant/SystemMajor Products Identified
Peroxynitrite (ONOO⁻)1-Nitroso-N-acetyl-L-tryptophan, 1-Nitro-N-acetyl-L-tryptophan, 6-Nitro-N-acetyl-L-tryptophan, N-acetyl-N'-formyl-L-kynurenine. nih.govnih.gov
SIN-1 (Peroxynitrite generator)1-Nitroso-N-acetyl-L-tryptophan. nih.gov
Angeli's Salt (Nitroxyl donor)1-Nitroso-N-acetyl-L-tryptophan. nih.govacs.org
Spermine NONOate (Nitric oxide donor)1-Nitroso-N-acetyl-L-tryptophan. nih.gov
Myeloperoxidase-H₂O₂-NO₂⁻ SystemNitro derivatives (e.g., 6-Nitro-N-acetyl-L-tryptophan). nih.gov

Table 2: Factors Influencing Tryptophan N-Nitrosation in Gastro-intestinal Models

FactorEffect on N-NitrosationReference
pH Rate is significantly accelerated by acidic conditions (e.g., pH 2.5 vs. pH 5). researchgate.net
Iron Catalyzes the reaction, enabling significant formation even at neutral pH. nih.govresearchgate.net
Antioxidants Have varied impacts (inhibitory or enhancing) depending on the specific antioxidant and iron levels. nih.govresearchgate.net
Lipids Can inhibit N-nitrosation. grafiati.com

Biochemical Reactivity and Molecular Interactions of 1 Nitroso L Tryptophan

Nitric Oxide Release and Transnitrosation Capabilities

1-Nitroso-L-tryptophan and its derivatives are recognized for their ability to release nitric oxide, a key signaling molecule in numerous physiological processes. This release can occur through various mechanisms, and the compound can also transfer its nitroso group to other biological molecules.

While direct studies on this compound are limited, research on its N-acetylated derivative, N-acetyl-N-nitroso-tryptophan (NANT), provides significant insights into its function as a nitric oxide (NO) donor. NANT is known to generate NO-releasing compounds, making it a useful tool for studying NO-dependent signaling pathways in cellular systems nih.gov. The release of NO from N-acetyl-1-nitroso-L-tryptophan is not always spontaneous and can be influenced by other molecules. For instance, its decomposition to release NO can be triggered by compounds such as ascorbate (B8700270) (Vitamin C) nih.gov. This controlled release is a key feature of its utility as an NO donor in experimental settings.

Under physiological conditions, the stability of these compounds can vary. For example, at a pH of 7.4 and a temperature of 37°C, 1-nitroso derivatives of N-acetyl-L-tryptophan have been observed to decompose with a half-life of 1.5 hours nih.gov. The generation of this compound itself can occur endogenously through the reaction of tryptophan with reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻) nih.gov.

Decomposition Half-life of N-acetyl-L-tryptophan Derivatives under Physiological Conditions (pH 7.4, 37°C)
CompoundHalf-life
1-nitroso-N-acetyl-L-tryptophan1.5 hours
1-nitro-N-acetyl-L-tryptophan18 hours
6-nitro-N-acetyl-L-tryptophanStable (up to 6 days)

Transnitrosation is a process where a nitroso group is transferred from one molecule to another. The N-acetylated form of this compound, N-Ac-NO-Trp, has been shown to efficiently transfer its NO group to glutathione, a critical antioxidant in the body nih.gov. This reaction is significant as S-nitrosoglutathione (GSNO) is a major endogenous S-nitrosothiol that plays a role in NO storage and transport. The ability of this compound derivatives to participate in such reactions suggests they can influence the cellular pool of S-nitrosothiols, thereby affecting NO-mediated signaling conicet.gov.ar.

Interactions with Endogenous Indoleamine Metabolites and Signaling Pathways

Tryptophan is a precursor to several important endogenous molecules, primarily through the serotonin (B10506) and kynurenine (B1673888) pathways. The introduction of a nitroso group to form this compound can potentially influence these metabolic routes, largely through the effects of the nitric oxide it releases.

Nitric oxide is a known regulator of the enzyme indoleamine 2,3-dioxygenase (IDO1), the first and rate-limiting enzyme in the kynurenine pathway conicet.gov.armdpi.com. The effect of NO on IDO1 activity is bimodal; low concentrations of NO can enhance its activity by promoting the allocation of heme to the apoenzyme, while higher concentrations can be inhibitory mdpi.com. By acting as an NO donor, this compound could therefore indirectly modulate the flux of tryptophan down the kynurenine pathway. This would consequently affect the levels of downstream metabolites such as kynurenine, kynurenic acid, and quinolinic acid, which have their own distinct biological activities.

Furthermore, nitric oxide can influence the serotonin pathway. The rate-limiting enzyme for serotonin synthesis, tryptophan hydroxylase (TPH), is susceptible to inactivation by NO frontiersin.org. By releasing NO, this compound could potentially decrease the activity of TPH, thereby reducing the synthesis of serotonin.

Potential Modulatory Effects on Cellular Processes and Targets

The release of nitric oxide by this compound and its derivatives allows for the modulation of various cellular processes and interaction with specific molecular targets.

A significant target of NO derived from N-acetyl-N-nitroso-tryptophan (NANT) is prolyl hydroxylase 2 (PHD2) nih.gov. Inhibition of PHD2 by NO leads to the stabilization and accumulation of the transcription factor hypoxia-inducible factor 1 (HIF-1). HIF-1 is a master regulator of the cellular response to low oxygen conditions (hypoxia) and controls the expression of numerous genes involved in processes such as angiogenesis, glucose metabolism, and cell survival nih.gov. Studies have shown that NANT is highly effective at inhibiting recombinant PHD2, leading to the activation of HIF-1-dependent gene expression in cell culture models nih.gov. This effect was comparable to that induced by hypoxia itself, and under hypoxic conditions, NANT could further boost HIF-1 levels nih.gov.

Comparative Efficacy of NANT and other NO Donors on PHD2 Inhibition and HIF-1 Activation
NO DonorEfficacy in Inhibiting Recombinant PHD2HIF-1 Activation in Oxygenated CellsEffect on HIF-1 Levels under Hypoxia
N-acetyl-N-nitroso-tryptophan (NANT)High (similar to NOMela)Comparable to hypoxic activationFurther boosts hypoxic levels
N-nitrosomelatonin (NOMela)HighNot specifiedNot specified
S-nitrosoglutathione (GSNO)LowNot specifiedNot specified

The impact of this compound on cellular redox homeostasis is complex. As a nitric oxide donor, it introduces a reactive nitrogen species into the cellular environment. Nitric oxide can have both antioxidant and pro-oxidant effects depending on the cellular context and its concentration. It can scavenge other free radicals, but it can also react with superoxide (B77818) to form the highly reactive peroxynitrite, contributing to nitrosative stress nih.gov.

Role in Specific Physiological Responses (e.g., Vasorelaxation in Model Tissues)

Direct experimental studies on the vasorelaxant effects of this compound are not extensively documented in the reviewed literature. However, based on its chemical structure as an N-nitroso compound, its potential role in vasorelaxation can be inferred through the known mechanisms of related nitric oxide (NO) donor compounds. N-nitrosamines have the capacity to release NO under certain physiological conditions, a molecule that is a key regulator of vascular tone.

The process of vasorelaxation is often mediated by the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent muscle relaxation. NO is a primary endogenous activator of this pathway. Compounds that can donate NO, such as S-nitrosothiols, have been shown to induce dose-dependent vessel relaxation physoc.org. For instance, nitrate-coumarin derivatives have demonstrated potent vasorelaxant activity, which is largely attributed to the activation of sGC nih.gov.

The vasorelaxant effect of some compounds can also be independent of the NO-cGMP pathway and may involve the opening of potassium channels in the vascular smooth muscle. The potential for this compound to act as a vasodilator would likely depend on its ability to release NO or otherwise interact with the signaling pathways that control vascular smooth muscle contraction.

It is important to note that the biological activity of N-nitroso compounds can be influenced by their metabolism. Microsomal mixed function oxidases in the liver and other tissues are known to metabolize N-nitrosamines researchgate.net. This metabolic activation could potentially lead to the release of NO and subsequent physiological responses.

Stability and Degradation Pathways in Simulated Biological Environments

The stability of this compound in biological environments is a critical factor influencing its physiological effects. Generally, N-nitroso compounds exhibit variable chemical stability freethinktech.com. Their degradation can be influenced by factors such as pH, temperature, and the presence of other reactive species.

N-nitrosamines are noted to be stable at physiological pH researchgate.net. However, their degradation can occur under specific conditions. For example, some N-nitroso compounds have been shown to degrade rapidly at pH values between 6 and 8 acs.org. In acidic conditions, the degradation profile can differ significantly acs.org.

The degradation of N-nitrosamines can be initiated by reactive oxygen species. For instance, N-nitrosodimethylamine (NDMA) can be decomposed by the Fenton reagent (H2O2 and Fe(II) ion), leading to the release of nitric oxide nih.gov. This suggests that in biological environments where reactive oxygen species are present, this compound could undergo similar degradation.

The degradation of the parent molecule, L-tryptophan, is well-characterized and can proceed through various pathways, primarily involving oxidation or cleavage of the indole (B1671886) ring researchgate.netnih.gov. Key factors contributing to tryptophan degradation include reactive oxygen species, light, metals, and heat researchgate.netnih.gov. While these pathways describe the degradation of tryptophan itself, the presence of the nitroso group on the indole nitrogen in this compound would significantly alter its reactivity and subsequent degradation products.

Based on the general chemistry of N-nitroso compounds and the known metabolism of tryptophan, potential degradation pathways for this compound in a simulated biological environment can be proposed. These could involve denitrosation, releasing nitric oxide and regenerating L-tryptophan, or enzymatic metabolism leading to various other products. The enzymatic metabolization of N-nitroso compounds can produce reactive intermediates that interact with cellular macromolecules researchgate.net.

Table 1: Potential Factors Influencing the Stability of this compound in Simulated Biological Environments

FactorPotential Effect on StabilityReference
pH Stability is pH-dependent; may degrade rapidly in near-neutral or alkaline conditions, with different degradation profiles in acidic environments. acs.org
Reactive Oxygen Species (ROS) Can induce decomposition, potentially leading to the release of nitric oxide. nih.gov
Enzymatic Metabolism Can be metabolized by microsomal mixed function oxidases, leading to the formation of reactive intermediates. researchgate.net
Light As with tryptophan, light exposure could potentially contribute to degradation. researchgate.netnih.gov

Table 2: Hypothetical Degradation Products of this compound in Simulated Biological Environments

ProductPotential Pathway of Formation
L-Tryptophan Denitrosation
Nitric Oxide (NO) Decomposition, potentially induced by ROS or enzymatic action.
Various Oxidized Tryptophan Derivatives Further metabolism following denitrosation or parallel to it.
Reactive Electrophiles (e.g., diazonium radical) Enzymatic metabolization of the N-nitroso group.

Analytical Methodologies for the Characterization and Quantification of 1 Nitroso L Tryptophan

Chromatographic Separation Techniques for Isolation and Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of 1-Nitroso-L-tryptophan from complex mixtures, such as biological samples or reaction media. The separation is most commonly achieved using reversed-phase chromatography, with a nonpolar stationary phase and a polar mobile phase.

Key Chromatographic Parameters:

Stationary Phase: Octadecyl silica (B1680970) (C18) columns are frequently utilized for the separation of tryptophan and its metabolites, including nitrosated forms. nih.govresearchgate.net These columns offer excellent resolving power for compounds with varying polarities.

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. scielo.brscielo.br The composition of the mobile phase can be optimized to achieve the desired separation, often employing a gradient elution where the proportion of the organic solvent is increased over time.

Detection: UV detection is commonly employed, as the indole (B1671886) ring of tryptophan and its derivatives absorbs ultraviolet light. scielo.brscielo.br For L-tryptophan, the maximum absorbance is typically observed around 280 nm. iosrjournals.org The introduction of the nitroso group at the 1-position of the indole ring is expected to cause a shift in the absorption maximum, which can be exploited for selective detection. Fluorescence detection is another highly sensitive method, capitalizing on the natural fluorescence of the indole moiety. nih.gov

Retention Behavior: Due to the addition of the nitroso group, this compound is more lipophilic than L-tryptophan and is therefore expected to have a longer retention time on a reversed-phase HPLC column under identical conditions. nih.gov This difference in retention time is a key parameter for its separation and identification.

A validated HPLC method for tryptophan and its metabolites would typically be characterized by parameters such as linearity, precision, accuracy, and limits of detection and quantification. rsc.org

Table 1: Representative HPLC Parameters for Tryptophan Analysis Applicable to this compound

Parameter Typical Value/Condition
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of aqueous buffer (e.g., 5 mM Sodium Acetate) and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 356 nm)
Retention Time (L-Tryptophan) Approximately 5 minutes (variable based on exact conditions) scielo.br

| Expected Retention Time (this compound) | Longer than L-Tryptophan nih.gov |

Spectroscopic Characterization (e.g., UV-Vis Spectroscopy, Nuclear Magnetic Resonance)

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound.

UV-Vis Spectroscopy:

UV-Vis spectroscopy is a valuable tool for the initial characterization of this compound. The parent compound, L-tryptophan, exhibits a characteristic UV absorption spectrum with a maximum absorbance (λmax) around 280 nm, which is attributable to the π-π* electronic transitions within the indole ring. iosrjournals.org The attachment of a nitroso (-N=O) group to the indole nitrogen atom (position 1) is expected to perturb the electronic structure of the chromophore. This modification will likely result in a bathochromic shift (a shift to a longer wavelength) of the absorption maximum, providing a distinct spectral signature for this compound compared to its precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of each atom in the molecule.

For L-tryptophan, the protons and carbons of the indole ring and the amino acid backbone give rise to a characteristic set of signals with specific chemical shifts and coupling patterns. chemicalbook.combmrb.io The introduction of the nitroso group at the N1 position of the indole ring will induce significant changes in the NMR spectrum:

¹H NMR: The absence of the N1-H proton signal (typically found downfield in the spectrum of L-tryptophan) would be a key indicator of substitution at this position. chemicalbook.com Furthermore, the chemical shifts of the adjacent protons on the indole ring (e.g., H2, H7) are expected to be significantly altered due to the electronic effects of the nitroso group.

¹³C NMR: The chemical shifts of the carbon atoms in the indole ring, particularly C2 and C8a which are adjacent to the N1 position, would be expected to shift, providing further confirmation of the structure. bmrb.io

Table 2: Comparison of Expected NMR Chemical Shifts (δ) in ppm for L-Tryptophan and Predicted Changes for this compound

Atom L-Tryptophan ¹H Chemical Shift (ppm) chemicalbook.com Expected Change for this compound L-Tryptophan ¹³C Chemical Shift (ppm) bmrb.io Expected Change for this compound
Indole N1-H ~10.96 Signal Absent - -
Indole C2 - - ~124 Significant Shift
Indole C8a - - ~127 Significant Shift
Aromatic Protons 6.97 - 7.57 Shifted 111 - 136 Shifted
α-Proton ~3.55 Minor Shift ~55 Minor Shift

| β-Protons | ~3.06, ~3.28 | Minor Shift | ~28 | Minor Shift |

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS) is a highly sensitive and specific technique used for the identification and quantification of this compound. The monoisotopic mass of this compound is 233.080041 Da. chemspider.com When coupled with liquid chromatography (LC-MS), it allows for the separation of the compound from a mixture followed by its precise mass determination.

Tandem Mass Spectrometry (MS/MS):

For structural confirmation and enhanced specificity, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule of this compound ([M+H]⁺, m/z 234.087) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. Based on the known fragmentation patterns of nitrosamines and tryptophan derivatives, the following fragmentation pathways are anticipated for this compound:

Loss of the Nitroso Group: A characteristic fragmentation for N-nitroso compounds is the neutral loss of the NO radical (30 Da). osti.gov This would result in a prominent fragment ion at m/z 204, corresponding to the L-tryptophan radical cation.

Fragmentation of the Amino Acid Side Chain: Following the initial loss of the nitroso group, further fragmentation could occur, mirroring the fragmentation of protonated L-tryptophan. This includes the loss of ammonia (B1221849) (NH₃) and subsequent loss of carbon dioxide (CO₂) or other small molecules from the amino acid backbone. hmdb.ca

Quantitative analysis can be performed using techniques such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing high sensitivity and selectivity for the quantification of this compound in complex matrices. hmdb.ca

Development and Application of Reference Standards for Research and Quality Control

The availability of high-purity, well-characterized reference standards is fundamental for the accuracy and reliability of any analytical measurement. For this compound, such standards are essential for a variety of applications in research and quality control.

Development and Certification:

Reference standards for this compound are typically synthesized and purified to a high degree (often ≥98%). synzeal.com The identity and purity of the standard are rigorously confirmed using a combination of analytical techniques, including:

NMR Spectroscopy: To confirm the chemical structure.

Mass Spectrometry: To verify the molecular weight and fragmentation pattern.

HPLC: To determine the purity and identify any potential impurities.

A Certificate of Analysis (CoA) is provided with the reference standard, which includes detailed information on its identity, purity, and the methods used for characterization. synzeal.comsimsonpharma.com

Applications in Research and Quality Control:

This compound reference standards are crucial for:

Method Development and Validation: They are used to develop and validate new analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of the compound. synzeal.com This includes establishing parameters such as linearity, accuracy, precision, and the limit of detection.

Qualitative Identification: By comparing the retention time and mass spectrum of an unknown peak in a sample to that of the reference standard, the presence of this compound can be confirmed.

Quantitative Analysis: The reference standard is used to prepare calibration curves to accurately quantify the concentration of this compound in test samples.

Quality Control (QC): In the context of pharmaceutical manufacturing or the production of research chemicals, the reference standard is used as a benchmark to ensure the identity, purity, and consistency of different batches of material. synzeal.com

Computational and Theoretical Approaches to 1 Nitroso L Tryptophan Reactivity

Quantum Chemical Calculations of Nitrosation Reactions Involving Tryptophan

The formation of 1-Nitroso-L-tryptophan involves an electrophilic attack on the nitrogen atom of the indole (B1671886) ring of L-tryptophan. Experimental studies have identified several potential nitrosating agents in acidic conditions, derived from nitrite (B80452) (NO₂⁻). These include nitrous acid (HNO₂), the nitrosonium ion (NO⁺), and dinitrogen trioxide (N₂O₃) researchgate.netnih.gov. Kinetic studies on 3-substituted indoles reveal that the nitrosation at the N1 position is an equilibrium reaction and, unlike many N-nitrosation reactions, shows a notable lack of catalysis by common catalysts like halides and a high reactivity at low acidity rsc.org.

While specific quantum chemical calculations exclusively detailing the nitrosation of L-tryptophan to form this compound are not extensively available in the retrieved literature, broader computational studies on the N-nitrosation of secondary amines provide significant insights into the reaction's feasibility and mechanism. These studies serve as a valuable proxy for understanding the reactivity of the secondary amine within tryptophan's indole ring.

Recent research has employed Density Functional Theory (DFT) to model the N-nitrosation of various secondary amines, enhancing the risk assessment of forming nitrosamine (B1359907) impurities in pharmaceuticals researchgate.net. One such study performed calculations using Gaussian software, selecting dinitrogen trioxide (asym-N₂O₃) as the most favorable nitrosating agent after screening several possibilities researchgate.net. The calculations, conducted at the B3LYP-D3/def2-TZVP (IEF-PCM:water) level of theory, determined the Gibbs free energy profiles and activation energies for the nitrosation of a range of secondary amines researchgate.net. The results indicated that the reaction is very likely to occur if the amine and the nitrosating agent are in proximity, evidenced by relatively low activation energies across different amine structures researchgate.net.

Quantum chemical computations have also been used to unravel the pathways of N-nitrosamine formation, comparing the reactivity of nitrosating agents like NO₂⁻ and N₂O₃ with secondary amines acs.org. These theoretical models help to predict reaction kinetics and understand how factors like pH and the presence of other compounds can influence the formation rates of N-nitroso compounds acs.org.

The data from a computational study on the N-nitrosation of various secondary amines by N₂O₃, which can be seen as analogous to the indole amine of tryptophan, are summarized below.

Amine Substrate (Analog)Activation Energy (kcal/mol)Reference
Dimethylamine (DMA)7.7 researchgate.net
Pyrrolidine6.6 researchgate.net
Morpholine7.4 researchgate.net
N-methylaniline10.3 researchgate.net

These theoretical findings underscore that the N-nitrosation reaction is generally characterized by low activation barriers, suggesting that the formation of this compound is a thermodynamically favorable process under appropriate conditions.

Future Research Directions and Unexplored Avenues for 1 Nitroso L Tryptophan

The study of 1-Nitroso-L-tryptophan, a nitrosamine (B1359907) derivative of the essential amino acid L-tryptophan, is an expanding field with significant potential. While initial research has established its formation under conditions of nitrosative stress and its potential biological activities, numerous avenues remain unexplored. Future investigations are poised to clarify its precise roles in physiology and pathology, refine its detection, and harness its unique chemistry for broader scientific applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 1-Nitroso-L-tryptophan in laboratory settings?

  • Methodological Answer : Synthesis typically involves nitrosation of L-tryptophan using sodium nitrite under acidic conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Calibration curves using known standards (e.g., 5-Fluoro-L-tryptophan in ) ensure quantification accuracy . Adjust pH during synthesis to stabilize the nitroso group, as acidic conditions (pH 5.5–7.0) are critical for solubility and reaction efficiency .

Q. How can researchers detect and quantify this compound in biological samples?

  • Methodological Answer : Use HPLC coupled with UV-Vis or mass spectrometry (MS) detection. Prepare calibration curves with synthetic standards (≥98% purity) and validate with spiked biological matrices (e.g., serum or tissue homogenates). Acid hydrolysis (as in ) may be required to release protein-bound forms, followed by derivatization for enhanced detection sensitivity. Statistical validation (e.g., R² > 0.99 for linearity) is essential .

Q. What is the known biological role of this compound in mammalian systems?

  • Methodological Answer : While direct studies are limited, structural analogs like L-tryptophan are metabolized via indoleamine 2,3-dioxygenase (IDO) to modulate immune tolerance ( ). 1-Nitroso derivatives may interact with similar pathways, potentially influencing nitric oxide (NO) signaling or redox balance. Pilot studies should compare its effects to L-tryptophan in IDO knockout models .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s metabolic stability?

  • Methodological Answer : Employ a factorial design to test variables like pH, temperature, and enzymatic activity (e.g., IDO or nitric oxide synthase). Use isotopic labeling (e.g., ¹⁵N) to track nitroso group stability. Replicate conflicting studies under identical conditions and perform meta-analyses to identify confounding factors (e.g., batch-to-batch purity variations) .

Q. What strategies mitigate interference from L-tryptophan metabolites when analyzing this compound in complex matrices?

  • Methodological Answer : Implement tandem MS (MS/MS) with selective reaction monitoring (SRM) to distinguish isotopic peaks. Pre-treat samples with solid-phase extraction (SPE) using mixed-mode sorbents to isolate nitroso compounds. Validate specificity via spike-and-recovery experiments with kynurenine and serotonin (common L-tryptophan metabolites) .

Q. How can this compound be applied in disease models, such as inflammatory or neurodegenerative disorders?

  • Methodological Answer : Test its efficacy in murine models of autoimmune diseases (e.g., experimental autoimmune encephalomyelitis) by comparing IDO activity and T-cell proliferation ( ). For neurostudies, measure cerebrospinal fluid levels post-administration and correlate with behavioral outcomes. Use PICO frameworks to define patient analogs (e.g., transgenic mice), interventions (dose ranges), and outcomes (biomarker reduction) .

Q. What analytical challenges arise in studying this compound’s redox interactions, and how are they addressed?

  • Methodological Answer : The nitroso group is redox-labile, requiring inert atmospheres (e.g., argon) during handling. Use electron paramagnetic resonance (EPR) to detect radical intermediates. Couple with cyclic voltammetry to map redox potentials. Control for artifactual oxidation by adding antioxidants (e.g., ascorbate) in buffers .

Q. What ethical and safety protocols are critical when handling this compound in vivo studies?

  • Methodological Answer : Obtain institutional animal care committee approval, specifying endpoints like tumor growth or immune markers ( ). Use LD50 data from parent compounds (e.g., L-tryptophan’s 16,000 mg/kg oral rat LD50 in ) to estimate safe doses. Include waste disposal plans for nitroso-containing materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.